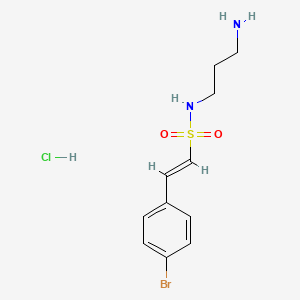
(E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride, commonly known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.
Mechanism Of Action
ABP-688 acts as a selective antagonist of the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor plays a key role in regulating synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the activity of the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, ABP-688 reduces the excitability of neurons and promotes neuroprotection.
Biochemical And Physiological Effects
ABP-688 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration. Additionally, ABP-688 has been shown to increase the levels of BDNF in the brain, which can promote neurogenesis and neuroprotection.
Advantages And Limitations For Lab Experiments
One advantage of using ABP-688 in lab experiments is its high selectivity for the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, which allows for precise targeting of this receptor. Additionally, ABP-688 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using ABP-688 is its relatively low potency compared to other (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride antagonists, which may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on ABP-688. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Additionally, future research could focus on developing more potent and selective (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride antagonists based on the structure of ABP-688.
Synthesis Methods
The synthesis of ABP-688 involves a multistep process that begins with the reaction of 4-bromobenzaldehyde with 3-aminopropylsulfonamide to form the intermediate 4-bromo-N-(3-aminopropyl)benzamide. This intermediate is then reacted with ethyl 2-bromoacetate to produce the ethyl ester of 2-(4-bromophenyl)-N-(3-aminopropyl)benzamide. The final step involves the hydrolysis of the ester to form ABP-688 in its hydrochloride salt form.
Scientific Research Applications
ABP-688 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons in the substantia nigra. ABP-688 has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to improve cognitive function and reduce positive symptoms in animal models. Additionally, ABP-688 has been studied for its potential use in the treatment of depression, where it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
properties
IUPAC Name |
(E)-N-(3-aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-11-4-2-10(3-5-11)6-9-17(15,16)14-8-1-7-13;/h2-6,9,14H,1,7-8,13H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLRROMWWBQRIG-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-(4-bromophenyl)ethene-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)

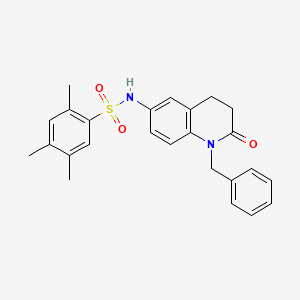
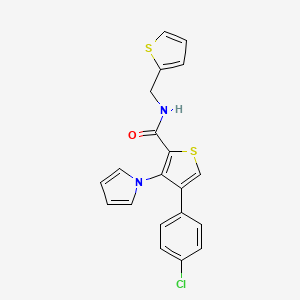
![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)

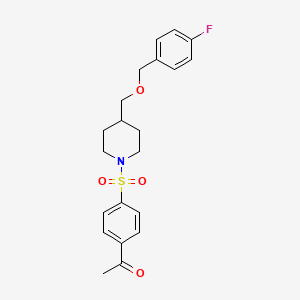
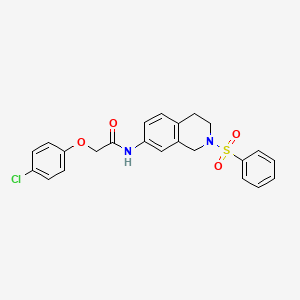

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

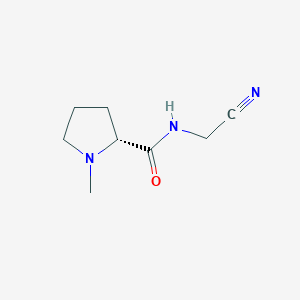
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)